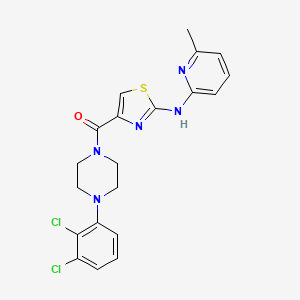
(4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The dichlorophenyl group suggests the presence of a phenyl ring substituted with two chlorine atoms. The compound also contains a thiazole ring, which is a heterocyclic compound containing sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine and thiazole rings would add cyclic structure to the molecule, and the dichlorophenyl group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The piperazine ring might undergo reactions at the nitrogen atoms, while the dichlorophenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and stability .Applications De Recherche Scientifique
Synthesis and Structural Characterization
This compound belongs to a class of molecules that have been synthesized and characterized through various chemical and spectral techniques. Researchers have developed novel compounds by modifying the structural components, including the benzothiazole and pyridine moieties, aiming to explore their antimicrobial, anticancer, and other biological activities. For instance, the synthesis process often involves the condensation of specific acid chlorides with piperazine derivatives, followed by detailed structural elucidation using spectral methods such as IR, NMR, and mass spectrometry (Patel, Agravat, & Shaikh, 2011).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of compounds structurally related to "(4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)methanone". These compounds have been tested against a range of bacterial and fungal strains, demonstrating variable and modest activity. The in vitro screening of synthesized compounds for antimicrobial activity is a crucial step in identifying potential therapeutic agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Anticancer and Antituberculosis Studies
Compounds with a similar structure have been synthesized and evaluated for their potential anticancer and antituberculosis activities. These studies involve in vitro screening against specific cancer cell lines and Mycobacterium tuberculosis to assess their efficacy. The determination of cytotoxicity against normal cell lines is also crucial to evaluate the safety profile of these compounds. For example, novel pyrazole derivatives have shown significant anticancer activity, highlighting the therapeutic potential of these molecules (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking and QSAR Studies
Molecular docking and quantitative structure-activity relationship (QSAR) studies are instrumental in understanding the interaction of these compounds with biological targets. These computational techniques aid in predicting the binding affinity and activity of compounds, providing insights into their mechanism of action. The synthesis and characterization of related compounds, followed by docking studies, help in elucidating their antibacterial activity, offering a foundation for further optimization (Shahana & Yardily, 2020).
Propriétés
IUPAC Name |
[4-(2,3-dichlorophenyl)piperazin-1-yl]-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N5OS/c1-13-4-2-7-17(23-13)25-20-24-15(12-29-20)19(28)27-10-8-26(9-11-27)16-6-3-5-14(21)18(16)22/h2-7,12H,8-11H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUGOPRMTYBVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

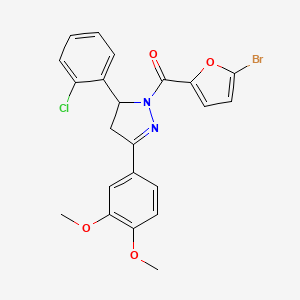
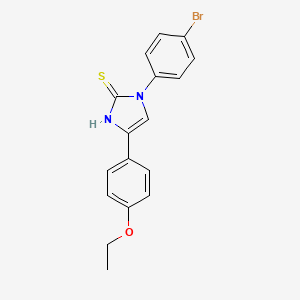
![4-Benzyl-1-[(4-chloronaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B2813084.png)
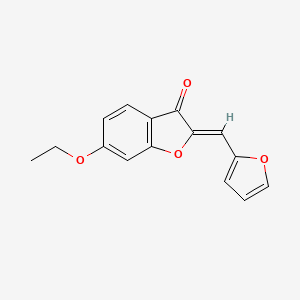
![3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid](/img/structure/B2813086.png)
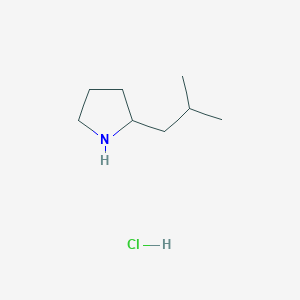
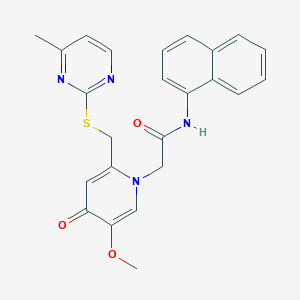

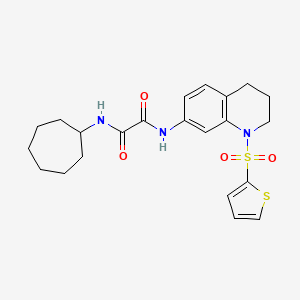

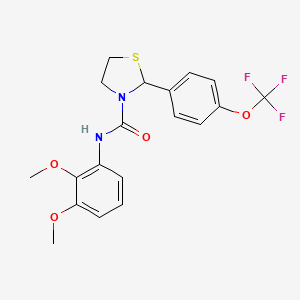
![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2813100.png)
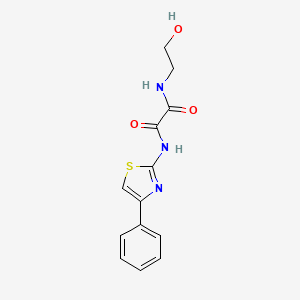
![Methyl (E)-4-oxo-4-[(6-oxo-2-pyrimidin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)amino]but-2-enoate](/img/structure/B2813102.png)